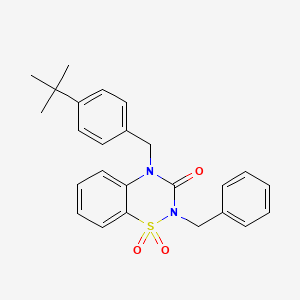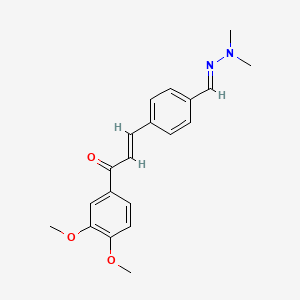![molecular formula C14H18FNO5S2 B2772975 4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride CAS No. 2305542-84-9](/img/structure/B2772975.png)
4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride” is a complex organic molecule. It contains a 3-azabicyclo[3.3.1]nonane moiety, which is a type of nitrogen-containing bicyclic compound . This moiety is substituted at the 9-position with a hydroxy group and at the 3-position with a sulfonyl group that is further connected to a benzenesulfonyl fluoride group.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes have been synthesized . The synthesis of these compounds typically involves reactions with various reagents under specific conditions .
Molecular Structure Analysis
The 3-azabicyclo[3.3.1]nonane core of the molecule is a bicyclic structure with a nitrogen atom. In similar compounds, all reported compounds exist in twin-chair conformation with equatorial disposition of the phenyl groups at C-2 and C-4 of the 3-azabicyclononane moiety .
Aplicaciones Científicas De Investigación
Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase
Sulfonyl fluorides, like hexadecyl sulfonylfluoride (AM374) and 5-(4-hydroxyphenyl)pentanesulfonyl fluoride (AM3506), have shown potent in vitro and in vivo inhibition of fatty acid amide hydrolase (FAAH). These compounds exhibit selective inhibition and act as covalent modifiers, suggesting their utility in exploring biochemical pathways and therapeutic targets related to FAAH (Shakiru O. Alapafuja et al., 2012).
Radiopharmaceutical Development
Sulfonyl fluoride-based compounds have been investigated for their potential in labeling biomarkers for PET chemistry. The development of a general route to prepare bifunctional arylsulfonyl [(18)F]fluorides demonstrates the application of sulfonyl fluorides in creating novel radiotracers, advancing diagnostic imaging technologies (J. Inkster et al., 2012).
Synthesis of Arenesulfonyl Fluorides
A copper-catalyzed fluorosulfonylation reaction has been developed to prepare various arenesulfonyl fluorides, highlighting the versatile synthetic applications of sulfonyl fluorides in creating functionalized arene compounds. This method employs a convenient sulfonyl source in combination with an ideal fluorine source, underscoring the role of sulfonyl fluorides in synthetic chemistry (Yongan Liu et al., 2020).
Thin Cation-Exchange Membranes
Sulfonyl fluorides have been used in the preparation of thin cation-exchange films with fixed sulfonic acid groups, illustrating their application in creating advanced materials for electrochemical applications. This work demonstrates the utility of sulfonyl fluorides in materials science, particularly in the context of energy storage and conversion technologies (Y. Uchimoto et al., 2000).
Environmental and Biological Applications
Studies on the mineralization of sulfonated azo dyes and sulfanilic acid by microbial organisms highlight an indirect application of sulfonyl fluorides, given their structural similarities to sulfonated compounds. These findings contribute to understanding the biodegradation of complex organic pollutants, offering insights into environmental remediation strategies (A. Paszczynski et al., 1992).
Direcciones Futuras
Future research could focus on the synthesis and characterization of this specific compound, as well as investigation of its potential biological activities. The 3-azabicyclo[3.3.1]nonane scaffold is present in numerous naturally abundant diterpenoid/norditerpenoid alkaloids and is responsible for a wide variety of pharmacological actions . Therefore, compounds containing this scaffold could be of interest in medicinal chemistry.
Propiedades
IUPAC Name |
4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5S2/c15-22(18,19)12-4-6-13(7-5-12)23(20,21)16-8-10-2-1-3-11(9-16)14(10)17/h4-7,10-11,14,17H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEDWDDVSADMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2O)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2772892.png)
![Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-](/img/structure/B2772893.png)
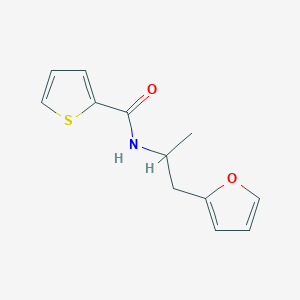
![methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2772897.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2772898.png)
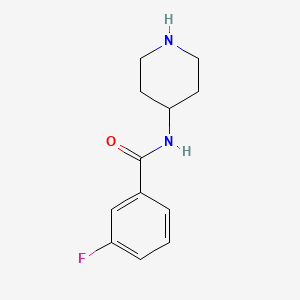
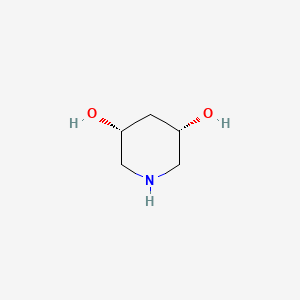
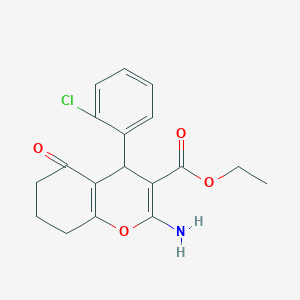
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2772904.png)
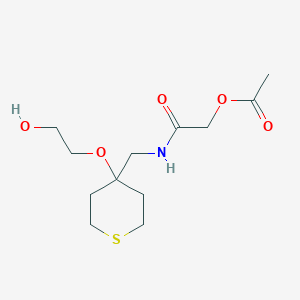
![2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B2772908.png)

